3,5-bis(3-bromophenyl)-1-(3-methylbenzyl)-1H-pyrazole
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Overview
Description
3,5-bis(3-bromophenyl)-1-(3-methylbenzyl)-1H-pyrazole: is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-bis(3-bromophenyl)-1-(3-methylbenzyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of bromine atoms: Bromination of the phenyl rings can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the methylbenzyl group: This step involves the alkylation of the pyrazole ring with a suitable benzyl halide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the bromine atoms can yield the corresponding phenyl derivatives.
Substitution: The bromine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Phenyl derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific properties.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for the development of pharmaceuticals, particularly as anti-inflammatory or anticancer agents.
Biological Probes: It can be used as a probe to study biological processes involving pyrazole derivatives.
Industry:
Agriculture: The compound can be used in the synthesis of agrochemicals such as herbicides or pesticides.
Electronics: It can be used in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which 3,5-bis(3-bromophenyl)-1-(3-methylbenzyl)-1H-pyrazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms and the pyrazole ring can influence its binding affinity and specificity. In catalysis, the compound can coordinate with metal centers, facilitating various chemical transformations.
Comparison with Similar Compounds
3,5-diphenyl-1H-pyrazole: Lacks the bromine atoms and methylbenzyl group, resulting in different chemical properties and applications.
3,5-bis(4-bromophenyl)-1H-pyrazole:
1-benzyl-3,5-diphenyl-1H-pyrazole: Contains a benzyl group instead of a methylbenzyl group, affecting its chemical behavior and applications.
Uniqueness: The presence of both bromine atoms and a methylbenzyl group in 3,5-bis(3-bromophenyl)-1-(3-methylbenzyl)-1H-pyrazole imparts unique chemical properties, such as increased reactivity and potential for diverse applications in various fields. This combination of functional groups distinguishes it from other similar compounds and enhances its versatility in scientific research and industrial applications.
Properties
Molecular Formula |
C23H18Br2N2 |
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Molecular Weight |
482.2 g/mol |
IUPAC Name |
3,5-bis(3-bromophenyl)-1-[(3-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C23H18Br2N2/c1-16-5-2-6-17(11-16)15-27-23(19-8-4-10-21(25)13-19)14-22(26-27)18-7-3-9-20(24)12-18/h2-14H,15H2,1H3 |
InChI Key |
JTDORSLBLNUXRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=CC(=N2)C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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